Cas no 2097915-03-0 (6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one)

6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a specialized heterocyclic compound featuring a pyridazinone core substituted with a tert-butyl group and a piperidinylmethyl moiety. The presence of a hydroxyethyl side chain on the piperidine ring enhances its solubility and potential for further functionalization, making it a versatile intermediate in medicinal chemistry and drug development. Its structural complexity allows for selective interactions with biological targets, particularly in the design of enzyme inhibitors or receptor modulators. The compound’s stability and well-defined stereochemistry further support its utility in high-precision synthetic applications. Suitable for research use, it offers a balance of reactivity and manipulability for advanced chemical studies.
6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one structure
2097915-03-0 structure
Product name:6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
CAS No:2097915-03-0
MF:C16H27N3O2
MW:293.404484033585
CID:5462198

6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 6-tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
    • 6-tert-butyl-2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]pyridazin-3-one
    • 6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C16H27N3O2/c1-16(2,3)14-4-5-15(21)19(17-14)12-13-6-8-18(9-7-13)10-11-20/h4-5,13,20H,6-12H2,1-3H3
    • InChI Key: CKVZFKRNVGTNJG-UHFFFAOYSA-N
    • SMILES: OCCN1CCC(CN2C(C=CC(C(C)(C)C)=N2)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 429
  • Topological Polar Surface Area: 56.1
  • XLogP3: 1.3

6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6594-0162-1mg
6-tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
2097915-03-0
1mg
$54.0 2023-09-07
Life Chemicals
F6594-0162-4mg
6-tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
2097915-03-0
4mg
$66.0 2023-09-07
Life Chemicals
F6594-0162-2μmol
6-tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
2097915-03-0
2μmol
$57.0 2023-09-07
Life Chemicals
F6594-0162-15mg
6-tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
2097915-03-0
15mg
$89.0 2023-09-07
Life Chemicals
F6594-0162-2mg
6-tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
2097915-03-0
2mg
$59.0 2023-09-07
Life Chemicals
F6594-0162-3mg
6-tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
2097915-03-0
3mg
$63.0 2023-09-07
Life Chemicals
F6594-0162-10mg
6-tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
2097915-03-0
10mg
$79.0 2023-09-07
Life Chemicals
F6594-0162-10μmol
6-tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
2097915-03-0
10μmol
$69.0 2023-09-07
Life Chemicals
F6594-0162-5mg
6-tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
2097915-03-0
5mg
$69.0 2023-09-07
Life Chemicals
F6594-0162-5μmol
6-tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
2097915-03-0
5μmol
$63.0 2023-09-07

6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one Related Literature

Additional information on 6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Introduction to 6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one (CAS No. 2097915-03-0)

6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a meticulously designed compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional attributes. This compound, identified by the CAS number 2097915-03-0, belongs to the dihydropyridazinone class, a heterocyclic scaffold that has been extensively explored for its potential biological activities. The presence of a tert-butyl group at the sixth position and a piperidine moiety linked through a hydroxyethyl chain at the second position introduces specific steric and electronic properties that make this molecule a promising candidate for further investigation.

The dihydropyridazin-3-one core of this compound is known for its versatility in medicinal chemistry, often serving as a key pharmacophore in the development of drugs targeting various therapeutic pathways. The structural features of 6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one suggest potential interactions with biological targets, particularly those involving enzyme inhibition or receptor binding. The piperidine ring, in particular, is a common structural element in bioactive molecules due to its ability to form stable hydrogen bonds and its favorable solubility profile in both aqueous and organic environments.

Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of such compounds. Studies have indicated that the tert-butyl group may enhance the metabolic stability of the molecule, while the hydroxyethyl side chain could modulate its pharmacokinetic properties. These features are critical for optimizing drug candidates for clinical use, as they can influence absorption, distribution, metabolism, and excretion (ADME) profiles. The integration of these structural elements into a single molecule makes 6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one an intriguing subject for further exploration.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the tert-butyl group at the sixth position necessitates precise control over reaction conditions to avoid unwanted side products. Similarly, the attachment of the hydroxyethyl-piperidine moiety requires careful consideration to maintain the integrity of the dihydropyridazinone core. Advances in synthetic methodologies have made it possible to construct such complex molecules with greater efficiency, paving the way for rapid discovery and development in pharmaceutical research.

In terms of biological activity, preliminary studies on derivatives of dihydropyridazinones have shown potential applications in areas such as anti-inflammatory and anti-proliferative therapies. The unique combination of structural features in 6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one suggests that it may exhibit similar properties, making it a valuable candidate for further investigation. Additionally, the presence of polar functional groups like hydroxyl and amine moieties enhances its solubility, which is crucial for drug formulation and delivery.

The role of computational modeling in understanding the interactions between this compound and biological targets cannot be overstated. Molecular docking studies have been instrumental in predicting binding affinities and identifying potential mechanisms of action. These studies often reveal how specific structural features contribute to biological activity, providing insights that guide further optimization efforts. For instance, the interaction between the tert-butyl group and certain protein pockets may enhance binding stability, while the hydroxyethyl-piperidine moiety could engage in hydrogen bonding with key residues.

The pharmaceutical industry continues to invest heavily in developing novel therapeutic agents based on heterocyclic compounds like dihydropyridazinones. The versatility of this scaffold allows for modifications that can fine-tune its biological activity towards specific therapeutic targets. As research progresses, compounds like 6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one are expected to play a significant role in addressing unmet medical needs. Their unique structural features offer opportunities for innovation across multiple therapeutic areas.

The development of new drugs is a complex process that involves extensive testing to ensure safety and efficacy. Preclinical studies are essential for evaluating the potential benefits and risks associated with novel compounds before they proceed to human trials. The structural complexity of 6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one presents both challenges and opportunities for researchers. While it may exhibit promising biological activity, it also requires thorough characterization to understand its full potential.

In conclusion,6-Tert-butyl-2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one (CAS No. 2097915-03-0) represents an exciting advancement in pharmaceutical chemistry due to its unique structural design and potential biological applications. The integration of various functional groups into this molecule makes it a versatile tool for drug discovery and development. As research continues to uncover new insights into its properties and mechanisms of action, this compound holds promise for contributing to future therapeutic breakthroughs.

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